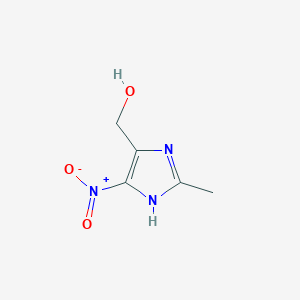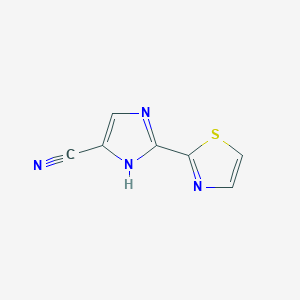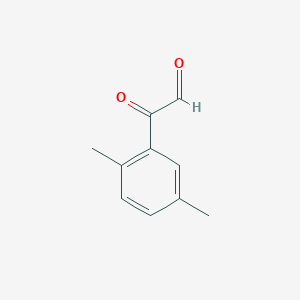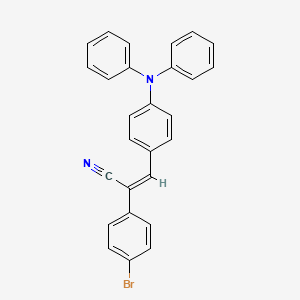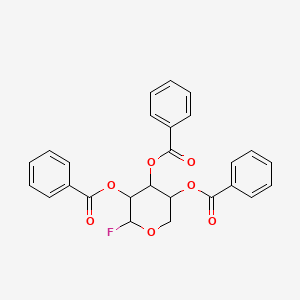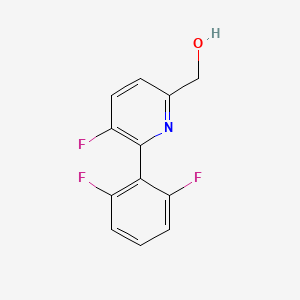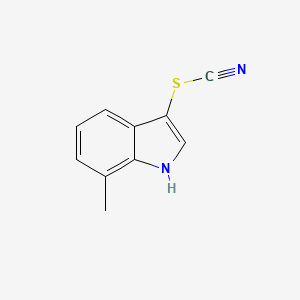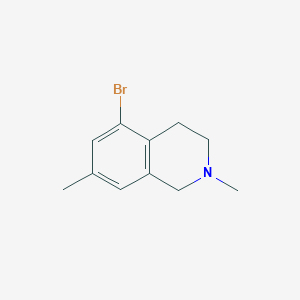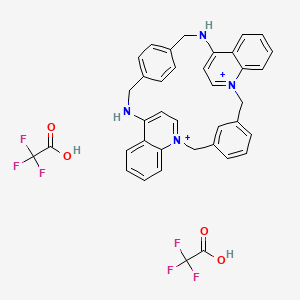
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt typically involves multi-step organic reactions. The process may include:
Formation of the quinoline rings: This can be achieved through cyclization reactions involving appropriate precursors.
Assembly of the dibenzenacyclodecaphane structure: This step may involve coupling reactions to link the aromatic rings.
Introduction of the diaza groups: This can be done through substitution reactions where nitrogen atoms are incorporated into the structure.
Formation of the trifluoroacetic acid salt: This final step involves the reaction of the compound with trifluoroacetic acid to form the salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.
Reduction: Reduction reactions may target the quinoline rings or other unsaturated parts of the molecule.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Diaza compounds: Molecules containing multiple nitrogen atoms in their structure.
Trifluoroacetic acid salts: Other compounds that form salts with trifluoroacetic acid.
Uniqueness
The uniqueness of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt lies in its complex structure, which combines multiple aromatic rings, nitrogen atoms, and the trifluoroacetic acid salt form. This combination of features may confer unique chemical and physical properties, making it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C38H32F6N4O4+2 |
|---|---|
Molecular Weight |
722.7 g/mol |
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H28N4.2C2HF3O2/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;2*3-2(4,5)1(6)7/h1-20H,21-24H2;2*(H,6,7)/p+2 |
InChI Key |
VLKOAELKWGYOFD-UHFFFAOYSA-P |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


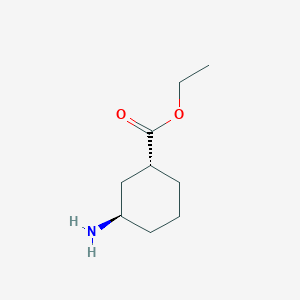
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
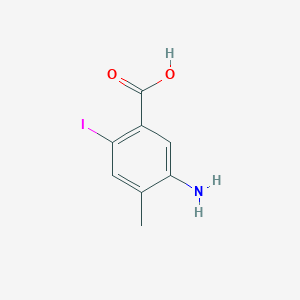
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
